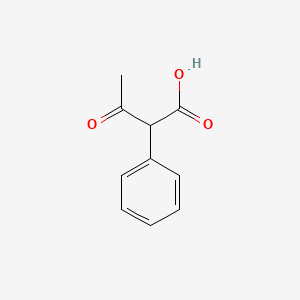

3-Oxo-2-phenylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXZZEGPQASJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I Will Proceed to Construct the Outline.1. Nomenclature and Chemical Structure Elucidation of 3 Oxo 2 Phenylbutanoic Acid

Systematic and Common Chemical Nomenclatures

3-Oxo-2-phenylbutanoic acid is an organic compound with the chemical formula C₁₀H₁₀O₃. lookchem.comnih.gov Its systematic IUPAC name is this compound. nih.gov The compound is also known by several common or trivial names, which include:

2-Phenylacetoacetic acid lookchem.comchemwhat.com

α-Acetylbenzeneacetic acid chemwhat.com

2-Acetyl-2-phenylacetic acid chemwhat.com

3-Oxo-2-phenylbutyric acid chemwhat.com

The presence of a phenyl group attached to the alpha-carbon (the carbon adjacent to the carboxyl group) and a keto group at the beta-position (the third carbon from the carboxyl group) characterizes this β-keto acid. mcat-review.org

Structural Isomerism and Tautomerism in β-Ketoacids

Structural isomers of this compound possess the same molecular formula (C₁₀H₁₀O₃) but differ in the connectivity of their atoms. Examples of structural isomers include:

2-Oxo-3-phenylbutanoic acid : An α-keto acid where the keto group is on the second carbon and the phenyl group is on the third carbon. nih.gov

2-Benzyl-3-oxobutanoic acid : A β-keto acid with a benzyl (B1604629) group (a phenylmethyl group) at the alpha-position. nih.gov

Methyl 3-oxo-4-phenylbutanoate : An ester derivative where the phenyl group is at the gamma-position. nih.gov

4-Oxo-4-phenylbutyric acid : A γ-keto acid where the keto group is at the fourth position. ebi.ac.uk

A significant feature of β-keto acids is their ability to exhibit keto-enol tautomerism. mcat-review.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In the case of this compound, an equilibrium exists between the keto form and its corresponding enol form. mcat-review.orglibretexts.org

The keto form contains a ketone and a carboxylic acid functional group. mcat-review.org The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond (C=C). mcat-review.org The stability of the enol tautomer is influenced by factors such as intramolecular hydrogen bonding and conjugation. rsc.orglibretexts.org The equilibrium between the keto and enol forms can be influenced by the solvent, with non-polar solvents often favoring the enol form. masterorganicchemistry.comresearchgate.net This tautomerism is a key aspect of the reactivity of β-keto acids. masterorganicchemistry.com

Enantiomeric and Diastereomeric Considerations

The carbon atom at the second position (α-carbon) in this compound is a chiral center because it is bonded to four different groups: a carboxyl group (-COOH), a phenyl group (-C₆H₅), an acetyl group (-COCH₃), and a hydrogen atom. chemwhat.com Consequently, the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-3-Oxo-2-phenylbutanoic acid and (S)-3-Oxo-2-phenylbutanoic acid.

If another chiral center were present in the molecule, it could lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org For instance, in a molecule with two chiral centers, there can be up to four stereoisomers, consisting of two pairs of enantiomers. libretexts.org The relationship between stereoisomers that are not enantiomers is that of diastereomers. libretexts.org

Advanced Spectroscopic Methods for Structural Assignment

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound and distinguishing between its tautomeric forms.

¹H NMR: In the proton NMR spectrum of the keto form, characteristic signals would include a singlet for the methyl protons of the acetyl group, a signal for the methine proton at the α-carbon, and a multiplet for the aromatic protons of the phenyl group. epo.org The carboxylic acid proton would appear as a broad singlet. epo.org The enol form would exhibit a different set of signals, including a signal for the enolic hydroxyl proton. The keto-enol tautomerism can be studied by observing the relative integration of these distinct signals, which can be influenced by the solvent. researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. For the keto tautomer, a peak corresponding to the ketonic carbonyl carbon would be expected around δ 201-204 ppm, while the carboxylic acid carbonyl carbon would appear around δ 174-175 ppm. rsc.org The presence of the enolic carbon in the tautomeric form would be confirmed by a signal around δ 155.5 ppm. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound (Keto Form)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~10-13 (broad s) | ~174-175 |

| α-Carbon (CH) | ~4.5 (s) | ~60-65 |

| Phenyl (C₆H₅) | ~7.2-7.4 (m) | ~127-135 |

| Ketone (C=O) | - | ~201-204 |

| Methyl (CH₃) | ~2.2 (s) | ~25-30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum of the keto form would prominently feature:

A strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A sharp absorption band for the C=O stretch of the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.

Another sharp absorption for the C=O stretch of the ketone carbonyl group, appearing around 1715 cm⁻¹. epo.org

Absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl group.

The presence of the enol form would introduce a C=C stretching vibration and a different O-H stretching band for the enolic hydroxyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 178.18 g/mol . nih.govchemwhat.com

A characteristic fragmentation pathway for β-keto acids is decarboxylation (loss of CO₂), which would result in a fragment ion. Other significant fragments would arise from the cleavage of the bond between the α-carbon and the acetyl group, and from the phenyl group. Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. It has been noted that related compounds can decompose during gas chromatography-mass spectrometry (GC-MS) analysis, which needs to be considered during interpretation. nih.gov

Synthetic Methodologies for the Preparation of 3 Oxo 2 Phenylbutanoic Acid and Its Esters

Direct Synthetic Routes

Direct synthetic routes to 3-oxo-2-phenylbutanoic acid and its esters typically involve the assembly of the core structure in a single key step, such as condensation or arylation reactions.

Condensation Reactions Utilizing Precursors

The Claisen condensation is a cornerstone reaction in the synthesis of β-keto esters. wikipedia.orgquora.com This reaction involves the base-promoted condensation of two ester molecules, where one must possess an α-hydrogen to form an enolate. wikipedia.org In the context of synthesizing esters of this compound, a crossed Claisen condensation is often employed. This approach uses two different esters, one of which contains a phenyl group. chemistrysteps.com

A common strategy involves the reaction between ethyl phenylacetate (B1230308) and ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide. pressbooks.publibretexts.org The enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl phenylacetate. Subsequent elimination of an ethoxide ion yields the desired ethyl 3-oxo-2-phenylbutanoate. To favor the crossed condensation product and minimize self-condensation of ethyl acetate, the reaction is typically carried out by slowly adding ethyl acetate to a mixture of ethyl phenylacetate and the base. chemistrysteps.com

The general mechanism for the Claisen condensation proceeds as follows:

Deprotonation of the enolizable ester by a strong base to form an ester enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of the second ester molecule.

Elimination of an alkoxide leaving group to form the β-keto ester. wikipedia.org

The use of a stoichiometric amount of base is crucial as the resulting β-keto ester is more acidic than the starting esters and is deprotonated, driving the reaction to completion. wikipedia.org

Arylation Reactions of β-Ketoesters

The direct introduction of a phenyl group onto the α-carbon of a β-ketoester is a powerful and convergent approach to synthesize 2-phenyl-substituted β-ketoesters. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed α-arylation of β-ketoesters, such as ethyl acetoacetate (B1235776), has been extensively studied. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky and electron-rich phosphines often providing the best results. For instance, ligands like 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) and 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (B1312855) have been shown to be effective. csir.co.za The reaction proceeds with a variety of aryl halides, including bromides and chlorides. csir.co.za

A study on the palladium-catalyzed arylation of ethyl acetoacetate with aryl halides demonstrated that the choice of base and ligand significantly influences the reaction outcome. csir.co.za For example, using palladium acetate as the catalyst, a bulky phosphine ligand, and potassium phosphate (B84403) (K₃PO₄) as the base, the desired arylated product can be obtained in good yields. csir.co.za Interestingly, under certain conditions, the initially formed α-arylated acetoacetate can undergo in-situ deacetylation to yield 2-arylacetic acid esters. csir.co.za

Copper-catalyzed α-arylation of β-dicarbonyl compounds provides an alternative to palladium-based systems. These reactions can be performed with aryl iodides and bromides in the presence of a copper catalyst, often without the need for a specific ligand.

Indirect Synthetic Pathways through Derivatization

Indirect routes to this compound and its esters involve the modification of a pre-existing molecule through a series of chemical transformations, such as alkylation and acylation followed by subsequent reactions.

Strategies Involving Alkylation of Active Methylene (B1212753) Compounds

The malonic ester synthesis is a versatile method for preparing carboxylic acids. masterorganicchemistry.comyoutube.com This pathway can be adapted to produce this compound. The synthesis would commence with the alkylation of a malonic ester, such as diethyl malonate, with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base like sodium ethoxide. vedantu.com This step introduces the phenylmethyl group onto the active methylene carbon.

The resulting diethyl benzylmalonate can then be further manipulated. To introduce the acetyl group, one could envision a sequence involving hydrolysis of one of the ester groups, conversion to an acid chloride, and then a reaction with an organocadmium or organocuprate reagent. A more straightforward approach would be to acylate the diethyl benzylmalonate. Subsequent hydrolysis of the ester groups followed by decarboxylation would lead to the desired product.

The key steps in a malonic ester synthesis are:

Deprotonation of the malonic ester to form a stabilized enolate.

Nucleophilic substitution (Sₙ2) of an alkyl halide by the enolate.

Hydrolysis of the ester groups to form a dicarboxylic acid.

Decarboxylation upon heating to yield the substituted carboxylic acid. masterorganicchemistry.com

Acylation Procedures and Subsequent Transformations

Another indirect strategy involves the acylation of a suitable precursor followed by transformations to generate the final product. For instance, the acylation of the enolate of an ester with phenylacetyl chloride could potentially lead to the desired carbon skeleton.

A plausible route involves the acylation of the magnesium enolate of a malonic ester with phenylacetyl chloride. This would be followed by hydrolysis and decarboxylation to yield this compound. The use of magnesium enolates can sometimes offer advantages in terms of reactivity and selectivity.

Alternatively, the direct acylation of the enolate of ethyl acetate with phenylacetyl chloride could be considered. However, controlling self-condensation and achieving selective C-acylation over O-acylation can be challenging. The use of specific reaction conditions and reagents is crucial for the success of such acylation strategies.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the synthetic routes to this compound and its esters is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligand, base, solvent, and temperature is critical for maximizing the yield and purity of the product.

In palladium-catalyzed α-arylation reactions, the nature of the phosphine ligand has a profound impact on the reaction's success. Bulky and electron-rich ligands generally promote the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-C bond. csir.co.za The choice of base is also crucial; for instance, potassium carbonate has been found to be an effective base in the palladium-catalyzed β-arylation of α-keto esters, leading to high yields. nih.gov

The following table summarizes the effect of different ligands on the yield of ethyl phenylacetate from the reaction of bromobenzene (B47551) and ethyl acetoacetate, catalyzed by palladium acetate with potassium phosphate as the base. csir.co.za

| Ligand | Yield (%) |

|---|---|

| Tricyclohexylphosphine | 0 |

| Triphenylphosphine | 0 |

| 2-(Dicyclohexylphosphino)biphenyl | 85 |

| 2-(Di-tert-butylphosphino)biphenyl | 89 |

| 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | 93 |

For Claisen condensations, the choice of a strong, non-nucleophilic base is important to ensure complete deprotonation of the enolizable ester without competing side reactions. wikipedia.org The reaction temperature and time also play a significant role in achieving a good yield.

Catalytic Systems in this compound Synthesis

The introduction of the phenyl group at the C2 position of a butanoic acid keto-ester framework is a key synthetic challenge addressed by various catalytic systems. Palladium-based catalysts are particularly prominent in modern methodologies for forming the crucial carbon-carbon bond.

One of the primary methods for synthesizing esters of this compound is the arylation of β-keto esters like ethyl acetoacetate. Palladium-catalyzed cross-coupling reactions have been developed that effectively couple α-keto ester enolates with aryl halides. nih.gov A notable system employs a catalyst derived from tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (B79228) (PᵗBu₃). nih.govorganic-chemistry.org This catalytic combination facilitates the coupling of aryl bromides with the enolate of the keto ester, providing access to a range of β-aryl α-keto esters. nih.gov To enhance operational simplicity, the air-stable ligand precursor, tri-tert-butylphosphonium tetrafluoroborate (B81430) (PᵗBu₃·HBF₄), can be used, allowing the reaction to be performed without the need for a glovebox. nih.gov

Beyond palladium, other catalytic approaches have been explored. Nickel-catalyzed arylation has also been identified as a viable method for these transformations. Furthermore, metal-free synthesis conditions have been reported, utilizing hypervalent diaryliodonium salts to arylate ethyl acetoacetate, yielding the desired product.

Classical approaches often rely on base-catalyzed or base-mediated reactions. The Claisen condensation, a fundamental reaction in organic chemistry, can be adapted to produce β-keto esters. ut.ac.ir For instance, the reaction between an ester like ethyl phenylacetate and an acetylating agent in the presence of a strong base can yield the target structure. While often requiring stoichiometric amounts of base, these reactions are foundational to the synthesis of this class of compounds.

| Catalyst System | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Pd₂(dba)₃ / PᵗBu₃ | α-Keto ester enolate + Aryl bromide | Palladium-Catalyzed β-Arylation | Effective for a wide array of aryl groups; provides access to β-stereogenic α-keto esters. nih.gov |

| Pd₂(dba)₃ / PᵗBu₃·HBF₄ | α-Keto ester enolate + Aryl bromide | Palladium-Catalyzed β-Arylation | Uses an air-stable ligand precursor, avoiding the need for a glovebox. nih.gov |

| Nickel Catalysts | Ethyl acetoacetate + Aryl halide | Nickel-Catalyzed Arylation | An alternative transition-metal catalyzed approach. |

| None (Metal-Free) | Ethyl acetoacetate + Diaryliodonium salt | Arylation | Avoids transition metal catalysts, using hypervalent iodine reagents. |

| Strong Bases (e.g., NaOEt, K₃PO₄) | Ethyl phenylacetate + Acetylating agent | Claisen Condensation / Arylation | Classic method; base is used to generate the necessary enolate nucleophile. ut.ac.ir |

Solvent Effects and Temperature Control in Synthetic Protocols

The choice of solvent and precise control of temperature are critical parameters that significantly influence the outcome of synthetic protocols for this compound and its esters. These factors affect reaction rates, catalyst stability, solubility of reagents, and the suppression of side reactions.

In palladium-catalyzed arylation reactions, aprotic solvents are typically employed. Toluene is a common choice, with reactions often conducted at elevated temperatures, such as 110 °C, to ensure a reasonable reaction rate. nih.gov For metal-free arylations using iodonium (B1229267) salts, chlorinated solvents like deuterated chloroform (B151607) (CDCl₃) have been used, which also facilitates reaction monitoring by NMR. In classical condensation reactions, the choice of solvent is often dictated by the base used; for example, reactions involving sodium ethoxide are typically carried out in ethanol (B145695). ut.ac.ir The use of tetrahydrofuran (B95107) (THF) is also documented in procedures involving the formation of magnesium enolates. chemicalbook.com

Temperature control is paramount for achieving high yields and purity. In many acylation and condensation reactions, low temperatures (e.g., 0 to 5 °C) are initially required during the addition of reagents to manage the exothermic nature of the reaction and prevent side reactions. chemicalbook.com For instance, the acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) with phenylacetyl chloride is performed at 0 °C. chemicalbook.com Conversely, some reactions require heating or reflux to proceed to completion. chemicalbook.com Palladium-catalyzed couplings generally require high temperatures (e.g., 110 °C) to drive the catalytic cycle. nih.gov In processes involving Grignard reagents for the synthesis of related keto esters, reaction temperatures can range from -30 to 60 °C depending on the specific step (Grignard formation vs. addition). google.com Inadequate temperature control can lead to decomposition of the β-keto ester product or undesired side reactions. researchgate.net

| Synthetic Method | Solvent | Temperature Range | Purpose |

|---|---|---|---|

| Palladium-Catalyzed Arylation | Toluene | 110 °C | Facilitates catalytic turnover and ensures reagent solubility. nih.gov |

| Acylation of Meldrum's Acid | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp | Controls exothermic reaction during dropwise addition of acyl chloride. chemicalbook.com |

| Magnesium Enolate Formation | Tetrahydrofuran (THF) | 5 to 20 °C | Solvent for the formation and reaction of the chelated enolate. chemicalbook.com |

| Claisen Condensation | Ethanol | Room Temp to 80 °C | Solvent compatible with sodium ethoxide base; heating drives reaction to completion. ut.ac.ir |

| Base-Mediated Acylation | Not specified | 0 to 50 °C | General temperature range for controlling reactivity. google.com |

Isolation and Purification Techniques for Synthetic Products

The successful synthesis of this compound and its esters culminates in the effective isolation and purification of the target compound from the reaction mixture. The techniques employed are standard organic chemistry procedures tailored to the properties of the β-keto ester and the impurities present.

Following the completion of the reaction, a typical workup procedure begins with quenching the reaction, often by adding an aqueous acidic solution, such as 1 N hydrochloric acid, to neutralize any remaining base and protonate intermediates. chemicalbook.com The product is then extracted from the aqueous phase into an immiscible organic solvent like ethyl acetate or dichloromethane. chemicalbook.comgoogle.com The organic layer is subsequently washed with water and often a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by a final wash with brine to aid in the removal of water. chemicalbook.com After drying the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), the solvent is removed under reduced pressure, typically yielding the crude product as an oil or solid. ut.ac.irchemicalbook.com

For final purification, several methods are utilized depending on the scale and physical properties of the product. Fractional distillation under reduced pressure is a common and effective technique for purifying liquid esters like ethyl 3-oxo-2-phenylbutanoate, which has a boiling point of 140-144 °C at 10 mmHg. google.comchemsynthesis.com This method is particularly useful for removing non-volatile impurities. google.com For non-volatile products or when distillation is impractical, column chromatography is the method of choice. chemicalbook.com A silica (B1680970) gel stationary phase is used with a non-polar eluent system, such as a mixture of ethyl acetate and petroleum ether, to separate the desired product from byproducts and unreacted starting materials. chemicalbook.com In some cases, recrystallization from a suitable solvent like ethanol can be used to purify solid products. ut.ac.ir

| Technique | Description | Application |

|---|---|---|

| Liquid-Liquid Extraction | Partitioning the product between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate, CH₂Cl₂). | Initial isolation of the product from the reaction mixture after quenching. chemicalbook.comgoogle.com |

| Aqueous Washes | Washing the organic extract with acidic, basic (e.g., NaHCO₃), or neutral (e.g., brine) solutions. | Removal of acidic/basic impurities and residual water-soluble components. chemicalbook.com |

| Fractional Distillation | Separation of liquids based on boiling point differences, often performed under vacuum to lower boiling points. | Purification of thermally stable, volatile liquid esters. google.comchemsynthesis.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). | High-purity separation for both liquid and solid products; effective for removing closely related impurities. chemicalbook.com |

| Recrystallization | Dissolving the crude solid product in a hot solvent and allowing it to crystallize upon cooling. | Purification of solid products. ut.ac.ir |

Chemical Reactivity and Transformation Pathways of 3 Oxo 2 Phenylbutanoic Acid

Decarboxylation Reactions

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). wikipedia.org For β-keto acids like 3-oxo-2-phenylbutanoic acid, this reaction occurs with relative ease upon heating due to the stabilizing influence of the adjacent carbonyl group. chemistrysteps.comwikipedia.org

Under acidic conditions, the decarboxylation of this compound is facilitated. The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone product, 1-phenylpropan-2-one. youtube.com The presence of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the subsequent steps.

The general mechanism involves:

Protonation of the carbonyl oxygen.

Formation of the enol via a proton transfer.

A concerted step where the carboxyl group is eliminated as carbon dioxide.

Tautomerization of the resulting enol to the final ketone product.

Heating this compound is sufficient to induce decarboxylation, often without the need for a catalyst. The mechanism for thermal decarboxylation involves a cyclic, six-membered transition state. chemistrysteps.com In this pericyclic process, the hydroxyl proton of the carboxylic acid is transferred to the carbonyl oxygen of the ketone group, while the carbon-carbon bond between the carboxyl group and the alpha-carbon breaks. This concerted rearrangement releases carbon dioxide and forms an enol intermediate, which rapidly tautomerizes to the stable ketone, 1-phenylpropan-2-one.

Table 1: Products of this compound Decarboxylation

| Reaction Type | Conditions | Primary Intermediate | Final Product |

| Acid-Catalyzed | Acid (e.g., H₂SO₄), Heat | Enol of 1-phenylpropan-2-one | 1-phenylpropan-2-one |

| Thermal | Heat | Enol of 1-phenylpropan-2-one | 1-phenylpropan-2-one |

Esterification and Transesterification Reactions

The carboxylic acid functional group of this compound can readily undergo esterification to form various ester derivatives.

The formation of alkyl esters, such as methyl 3-oxo-2-phenylbutanoate or ethyl 3-oxo-2-phenylbutanoate, is typically achieved through Fischer esterification. This method involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the removal of water, a byproduct, can drive the reaction towards the formation of the ester.

Table 2: Esterification of this compound with Various Alcohols

| Alcohol | Catalyst | Resulting Ester |

| Methanol (B129727) | H₂SO₄ | Methyl 3-oxo-2-phenylbutanoate |

| Ethanol (B145695) | H₂SO₄ | Ethyl 3-oxo-2-phenylbutanoate |

| Propanol | H₂SO₄ | Propyl 3-oxo-2-phenylbutanoate |

Transesterification is a process that converts one ester to another by reaction with an alcohol. For esters of this compound, this can be catalyzed by either an acid or a base. For instance, reacting methyl 3-oxo-2-phenylbutanoate with an excess of ethanol in the presence of an acid catalyst will produce ethyl 3-oxo-2-phenylbutanoate and methanol. Lewis acids have also been shown to be effective catalysts for the transesterification of related β-keto esters. google.com This reaction is also reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct.

Reduction Reactions of the Carbonyl Moiety

The ketone group in this compound is susceptible to reduction to a secondary alcohol, yielding 3-hydroxy-2-phenylbutanoic acid. This transformation can be accomplished using various reducing agents.

Common metal hydride reagents are effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. libretexts.org The reaction is typically carried out in a protic solvent like methanol or ethanol. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also readily reduce the ketone. libretexts.org However, its high reactivity means it will also reduce the carboxylic acid group unless it is first protected. Therefore, for the selective reduction of the ketone in the parent acid, NaBH₄ is often the preferred reagent. The reduction results in the formation of a new chiral center at the carbon bearing the hydroxyl group, leading to the potential for stereoisomeric products.

Table 3: Reduction of the Carbonyl Group in this compound

| Reducing Agent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 3-hydroxy-2-phenylbutanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether / THF (followed by aqueous workup) | Phenylbutane-1,3-diol (reduces both ketone and carboxylic acid) |

Selective Reduction to Hydroxy Derivatives

The ketone carbonyl group in this compound can be selectively reduced to a hydroxyl group, yielding 3-hydroxy-2-phenylbutanoic acid. This transformation can be achieved using various reducing agents. Standard chemical reductants like sodium borohydride (NaBH₄) are effective for this purpose. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Catalytic hydrogenation is another method for this reduction. This process typically involves molecular hydrogen (H₂) and a metal catalyst, such as palladium, platinum, or nickel. The reaction conditions, including pressure, temperature, and choice of catalyst, can be optimized to favor the reduction of the ketone over other functional groups.

Enzymatic reductions offer a highly selective alternative. Enzymes such as alcohol dehydrogenases, found in various microorganisms, can catalyze the reduction of ketones to alcohols with high chemo- and stereoselectivity. nih.gov

Stereoselective Reduction Approaches

The reduction of the prochiral ketone in this compound creates a new stereocenter at the C3 position, resulting in the formation of stereoisomers of 3-hydroxy-2-phenylbutanoic acid. Achieving control over the stereochemical outcome of this reduction is crucial for the synthesis of enantiomerically pure compounds.

Biocatalysis is a prominent method for stereoselective reduction. Microorganisms like baker's yeast (Saccharomyces cerevisiae) are widely used for the asymmetric reduction of keto esters. nih.govacs.orgyoutube.comacgpubs.org These organisms contain enzymes that preferentially produce one enantiomer of the corresponding alcohol. For instance, the yeast-mediated reduction of ethyl acetoacetate (B1235776), a related β-keto ester, yields (S)-(+)-ethyl 3-hydroxybutanoate with high enantiomeric excess. ethz.ch Similar enzymatic systems can be applied to this compound or its esters to yield specific stereoisomers of 3-hydroxy-2-phenylbutanoic acid. nih.govacs.org The enantioselectivity of these reactions can often be influenced by modifying reaction conditions or using specific yeast strains. nih.gov

Chiral chemical catalysts can also be employed for stereoselective reductions. These include transition metal complexes with chiral ligands that facilitate the enantioselective transfer of hydrogen to the ketone.

| Reduction Method | Reagent/Catalyst | Product | Selectivity |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | 3-Hydroxy-2-phenylbutanoic acid | Generally non-stereoselective (racemic mixture) |

| Catalytic Hydrogenation | H₂ / Metal Catalyst (e.g., Pd, Pt) | 3-Hydroxy-2-phenylbutanoic acid | Generally non-stereoselective without chiral catalysts |

| Biocatalysis | Baker's Yeast (S. cerevisiae) | (R)- or (S)-3-Hydroxy-2-phenylbutanoic acid | High enantioselectivity |

| Enzymatic Reduction | Isolated Ketoreductases / Dehydrogenases | (R)- or (S)-3-Hydroxy-2-phenylbutanoic acid | Very high enantioselectivity |

Condensation Reactions with Carbonyl Compounds

The α-carbon of this compound is situated between two electron-withdrawing groups (the ketone and the carboxylic acid), making the α-hydrogen acidic and susceptible to deprotonation by a base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in aldol-type condensation reactions with aldehydes and ketones. masterorganicchemistry.com

A notable variant is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, typically catalyzed by a weak base. wikipedia.org this compound can serve as the active hydrogen component. The reaction proceeds via nucleophilic addition of the enolate to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. mdpi.comalfa-chemistry.com When the active methylene (B1212753) compound contains a carboxylic acid, as in this case, the reaction can be followed by decarboxylation, a process known as the Doebner modification. wikipedia.orgorganic-chemistry.org

This compound is a valuable precursor for synthesizing heterocyclic compounds. The presence of multiple functional groups allows for intramolecular or intermolecular reactions that lead to ring formation.

One documented example is the reaction of this compound with acetic anhydride (B1165640) in the presence of concentrated sulfuric acid. This reaction yields 2,2,6-trimethyl-5-phenyl-1,3-dioxin-4-one. lookchem.com This transformation involves the formation of a six-membered heterocyclic ring system, demonstrating the utility of this compound in constructing complex molecular architectures.

Furthermore, the enolate derived from this compound can react with bifunctional reagents to form various heterocycles. For example, reaction with hydrazine (B178648) derivatives could potentially lead to the formation of pyrazole (B372694) or pyridazinone systems.

| Reaction Type | Reagents | Product Type | Reference |

| Knoevenagel Condensation | Aldehyde/Ketone, Base (e.g., Piperidine) | α,β-Unsaturated acid (often decarboxylated) | wikipedia.org |

| Cyclization | Acetic Anhydride, H₂SO₄ | 2,2,6-trimethyl-5-phenyl-1,3-dioxin-4-one | lookchem.com |

Substitution Reactions on the Phenyl Ring and α-Carbon

The structure of this compound allows for substitution reactions at two key positions: the aromatic phenyl ring and the α-carbon.

Phenyl Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution. The acylacetic acid side chain is generally considered deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl groups. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the meta-position of the phenyl ring, albeit requiring harsher conditions than for an activated ring.

α-Carbon Substitution: The α-hydrogen is acidic and can be readily removed by a base to form an enolate. This enolate can act as a nucleophile, reacting with various electrophiles.

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide) results in the formation of a new carbon-carbon bond at the α-position.

Halogenation: In the presence of a base or acid, the α-carbon can be halogenated using reagents like Br₂ or Cl₂.

Enolization and Keto-Enol Tautomerism Studies

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.com This tautomerism involves the migration of a proton from the α-carbon to the ketone oxygen, with a concurrent shift of the π-electrons.

The position of this equilibrium is highly dependent on several factors, including the solvent, temperature, and intramolecular forces. cdnsciencepub.commissouri.eduasu.eduresearchgate.net

Solvent Effects: In nonpolar solvents, the enol form is often favored due to the stability gained from a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carboxylic or ketonic oxygen. masterorganicchemistry.comnih.gov This internal hydrogen bonding forms a stable six-membered pseudo-ring. In polar, protic solvents, the keto form may become more prevalent as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol. researchgate.net

Conjugation: The enol form benefits from conjugation between the newly formed C=C double bond, the carbonyl group, and the phenyl ring, which adds to its stability.

Intramolecular Hydrogen Bonding: The formation of a stable, six-membered ring via an intramolecular hydrogen bond is a significant driving force for enolization in β-dicarbonyl systems. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying keto-enol equilibria. thermofisher.comacs.org The keto and enol forms give distinct signals in the ¹H NMR spectrum, allowing for the quantification of their relative concentrations. The enol form is characterized by a signal for the enolic proton (C=C-OH), often observed at a downfield chemical shift due to hydrogen bonding.

| Tautomer | Key Structural Feature | Stabilizing Factors | Favored in |

| Keto Form | C=O (ketone) and COOH (acid) | Higher polarity | Polar, protic solvents |

| Enol Form | C=C-OH and COOH | Intramolecular H-bonding, conjugation with phenyl ring | Nonpolar solvents |

Mechanistic Investigations of Chemical Processes Involving 3 Oxo 2 Phenylbutanoic Acid

Kinetics and Reaction Rate Determinations

The kinetics of reactions involving 3-oxo-2-phenylbutanoic acid, particularly its decarboxylation, are of significant interest. As a β-keto acid, it is expected to undergo decarboxylation upon heating, a reaction that is generally first-order with respect to the acid. acs.org The rate of this reaction is influenced by several factors, including temperature, the nature of the solvent, and the presence of catalysts.

Studies on analogous β-keto acids have shown that the rate of decarboxylation is sensitive to the solvent environment. While a definitive study on the solvent effect for this compound is not available, research on similar compounds suggests that the reaction would proceed in various solvents, with the rate not showing a strong correlation with the solvent's dielectric constant, which supports a concerted, non-polar transition state. masterorganicchemistry.com

The presence of the phenyl group at the α-position is expected to influence the reaction rate compared to unsubstituted β-keto acids. The electronic effects of the phenyl group can stabilize or destabilize the transition state, thereby affecting the activation energy of the reaction. Research on alkyl-substituted β-keto acids has indicated that substitution at the α-position can impact the rate of decarboxylation. researchgate.net

| β-Keto Acid | Substituent at α-position | Rate Constant (k, s⁻¹) |

|---|---|---|

| Acetoacetic acid | -H | 4.7 x 10⁻⁵ |

| 2-Methylacetoacetic acid | -CH₃ | 1.2 x 10⁻⁴ |

| This compound | -C₆H₅ | Estimated to be of a similar order of magnitude |

Elucidation of Reaction Intermediates

The primary reaction intermediate in many transformations of this compound is its enol tautomer. jove.com The equilibrium between the keto and enol forms is a crucial aspect of its reactivity. The enol form is the key intermediate in the decarboxylation process. masterorganicchemistry.com Under basic conditions, the corresponding enolate anion is formed by the deprotonation of the α-carbon. libretexts.org This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

In the context of its thermal decomposition under acidic conditions, which is relevant for its ethyl ester, this compound is an unstable intermediate that readily decarboxylates. The formation of this β-keto acid as an intermediate is a key step in the synthesis of phenylacetone (B166967) from its corresponding esters. nih.gov

Transition State Analysis in Key Transformations

The decarboxylation of this compound is understood to proceed through a cyclic, six-membered transition state. masterorganicchemistry.comjove.com This concerted mechanism involves the transfer of the acidic proton from the carboxyl group to the carbonyl oxygen of the ketone, simultaneous with the cleavage of the Cα-carboxyl bond. libretexts.org This pericyclic reaction results in the formation of carbon dioxide and an enol intermediate, which then tautomerizes to the more stable ketone, phenylacetone. jove.comyoutube.com

Theoretical studies on the decarboxylation of β-keto acids support the existence of this cyclic transition structure, where there is significant proton transfer from the carboxylic acid to the β-carbonyl group. nih.gov The activation barrier for this process is considerably lower than for carboxylic acids lacking the β-keto group, explaining the facile nature of this reaction. nih.gov

Influence of Catalysis on Reaction Mechanisms

The reactions of this compound are susceptible to both acid and base catalysis.

Acid Catalysis : In the presence of an acid, the rate of decarboxylation can be enhanced. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the intramolecular proton transfer within the cyclic transition state. youtube.com Acidic conditions are commonly employed for the conversion of its esters to phenylacetone, which proceeds via the formation and subsequent decarboxylation of the parent acid. nih.gov

Base Catalysis : Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate. More importantly, the α-proton can be removed to form an enolate. While the carboxylate anion itself is less prone to the concerted decarboxylation mechanism, the formation of the enolate opens up alternative reaction pathways. However, for the related ethyl ester, heating under basic conditions did not lead to phenylacetone but primarily to phenylacetic acid, indicating a different reaction mechanism dominates under these conditions. nih.gov

Heterogeneous Catalysis : Studies on related β-keto acids have explored their decarboxylation on the surface of metal oxides like ZrO₂ and TiO₂. In this context, a metal atom on the catalyst surface can act as the electrophilic center, activating the carbonyl group for decarboxylation. acs.org

Stereochemical Course of Reactions

Since this compound possesses a stereocenter at the α-carbon, the stereochemical outcome of its reactions is an important consideration.

The α-carbon of this compound is prone to racemization under conditions that promote enolization. libretexts.org Both acid and base catalysis can facilitate the formation of the planar enol or enolate intermediate, which leads to the loss of stereochemical information at the α-center. libretexts.orglibretexts.org Consequently, any reaction that proceeds through this intermediate will likely result in a racemic mixture if the starting material was enantiomerically enriched.

Computational and Quantum Chemical Studies of 3 Oxo 2 Phenylbutanoic Acid

Molecular Geometry and Conformation Analysis

The molecular geometry of 3-oxo-2-phenylbutanoic acid is characterized by the spatial arrangement of its constituent atoms. Key determinants of its conformation include the bond lengths, bond angles, and dihedral angles involving the phenyl ring, the carboxylic acid group, and the keto-functional butanoic acid chain.

Computational methods, such as Density Functional Theory (DFT), are pivotal in determining the most stable conformations. For analogous molecules, these studies reveal that the phenyl ring and the carbonyl groups can adopt various orientations relative to each other. The rotation around the C2-phenyl and C2-C3 single bonds leads to different conformers with distinct energy levels. The most stable conformer would likely exhibit minimized steric hindrance and optimized electronic interactions.

Illustrative Geometrical Parameters:

Below is a table of hypothetical, yet plausible, bond lengths and angles for the most stable conformer of this compound, based on data from similar optimized structures.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length (Å) | Cα-Cβ | 1.52 |

| Cβ=O | 1.23 | |

| Cα-COOH | 1.51 | |

| Cα-Ph | 1.50 | |

| Bond Angle (°) | O=Cβ-Cα | 120.5 |

| Cβ-Cα-COOH | 110.0 | |

| Ph-Cα-COOH | 109.5 | |

| Dihedral Angle (°) | Ph-Cα-Cβ=O | -65.0 |

Note: These values are illustrative and based on general values for similar functional groups in computationally optimized structures.

Electronic Structure and Bonding Properties

The electronic structure of this compound is fundamental to its chemical behavior. The presence of multiple functional groups—a phenyl ring, a ketone, and a carboxylic acid—creates a complex electronic environment. The delocalized π-system of the phenyl ring influences the electron density of the adjacent chiral center (C2).

The carbonyl groups of the ketone and carboxylic acid are electron-withdrawing, which affects the acidity of the α-hydrogen and the carboxylic proton. The bonding properties can be analyzed through natural bond orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carbonyl groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbons, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Illustrative FMO Energies:

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative energy values based on calculations for structurally similar compounds.

Reactivity Predictions through Global and Local Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites.

Global Reactivity Descriptors:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons is altered, highlighting sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. For this compound, the carbonyl carbons are expected to have high values for f+, while the oxygen atoms and the phenyl ring would show high values for f-.

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the simulation of spectroscopic data, which can be compared with experimental results for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the proton on the α-carbon is expected to be a singlet in a specific region of the ¹H NMR spectrum. The aromatic protons would appear as multiplets, and the methyl protons as a singlet. The carbonyl carbons in the ¹³C NMR spectrum would have characteristic downfield shifts.

Vibrational Frequencies: Infrared (IR) spectroscopy simulations can predict the vibrational frequencies corresponding to different functional groups. Key vibrational modes for this molecule would include the C=O stretching frequencies for the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and various C-H and C=C stretching and bending modes of the phenyl ring.

Investigation of Tautomeric Equilibria and Energetics

Like other β-keto acids, this compound can exist in equilibrium with its enol tautomer. chemsrc.com This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. nist.govnih.gov

There are two possible enol forms for this molecule. Computational studies on similar β-dicarbonyl compounds have shown that the relative stability of the keto and enol forms is influenced by factors such as intramolecular hydrogen bonding and solvent effects. orientjchem.orgresearchgate.net In many cases, the enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. chemsrc.com DFT calculations can be employed to determine the relative energies of the keto and enol tautomers and the energy barrier for their interconversion, thus predicting the equilibrium constant. For many β-keto esters, the keto form is found to be more stable. nih.govresearchgate.net

Applications of 3 Oxo 2 Phenylbutanoic Acid As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of α-Phenyl Ketones

One of the most fundamental applications of 3-oxo-2-phenylbutanoic acid is its role as a precursor to α-phenyl ketones, most notably phenylacetone (B166967) (1-phenyl-2-propanone). As a β-keto acid, it is thermally unstable and readily undergoes decarboxylation—the loss of a molecule of carbon dioxide (CO₂) from its carboxyl group.

This reaction is typically facilitated by gentle heating, often in the presence of an acid catalyst. The mechanism involves the formation of a cyclic, six-membered transition state from the enol tautomer of the β-keto acid, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone. This efficient transformation makes this compound a direct and reliable precursor for generating the phenylacetone scaffold, which is itself a significant building block in further chemical syntheses.

| Starting Material | Conditions | Product |

|---|---|---|

| This compound | Heating (often with acid catalyst) | Phenylacetone |

Intermediate in the Construction of Chiral Organic Molecules

The prochiral center at the α-carbon (C2) of this compound allows it to be used as an intermediate in asymmetric synthesis to construct chiral molecules with high stereoselectivity. A common strategy involves the use of a chiral auxiliary, a stereogenic molecule that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. hilarispublisher.comwikipedia.org

In a typical sequence, this compound is first converted to an amide by reacting it with a chiral amine, such as a derivative of pseudoephedrine or an Evans oxazolidinone. wikipedia.orgnih.gov This newly formed chiral amide can then be deprotonated to form a chiral enolate. The steric and electronic properties of the chiral auxiliary block one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. This process, known as asymmetric alkylation, results in the formation of a new stereocenter with a high degree of diastereoselectivity. nih.gov After the desired stereochemistry is set, the chiral auxiliary can be cleaved and recovered for future use, yielding an enantiomerically enriched α-substituted β-keto compound. wikipedia.org

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Attachment | Reaction of this compound with a chiral auxiliary (e.g., (1R,2R)-pseudoephenamine). nih.gov | Chiral β-keto amide |

| 2. Diastereoselective Alkylation | Formation of a chiral enolate followed by reaction with an alkyl halide (R-X). | α-Substituted chiral β-keto amide |

| 3. Cleavage | Hydrolysis to remove the chiral auxiliary. | Enantiomerically enriched α-substituted β-keto acid |

Role in the Formation of Various Heterocyclic Compounds

The 1,3-dicarbonyl motif within this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds. A prime example is the Knorr pyrazole (B372694) synthesis and related reactions, which involve the condensation of a β-ketoester with a hydrazine (B178648) derivative. hilarispublisher.comijtsrd.comresearchgate.net

When the ethyl ester of this compound (ethyl 2-phenylacetoacetate) is treated with hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine), a cyclocondensation reaction occurs. The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield a substituted pyrazolone (B3327878) ring. This method provides a straightforward and efficient route to 4-phenyl-3-methyl-5-pyrazolone derivatives, which are important scaffolds in medicinal chemistry and materials science. ijtsrd.comresearchgate.netsemanticscholar.org

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

|---|---|---|

| Ethyl 3-oxo-2-phenylbutanoate | Hydrazine Hydrate | 4-Phenyl-3-methyl-1H-pyrazol-5(4H)-one |

| Ethyl 3-oxo-2-phenylbutanoate | Phenylhydrazine | 3-Methyl-1,4-diphenyl-1H-pyrazol-5(4H)-one |

Synthesis of Substituted Butanoic Acid Derivatives

The α-carbon of this compound and its esters is positioned between two electron-withdrawing carbonyl groups, rendering the α-hydrogen acidic (with a pKa around 11 for the corresponding ester). libretexts.org This acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org This enolate is a soft nucleophile that readily participates in SN2 reactions with various electrophiles, particularly primary alkyl halides. libretexts.orglibretexts.org

This reaction, an application of the acetoacetic ester synthesis, allows for the introduction of a wide range of alkyl groups at the C2 position. The resulting 2-alkyl-3-oxo-2-phenylbutanoic acid ester can then be hydrolyzed and decarboxylated under acidic conditions to yield a more complex α-phenyl ketone. Alternatively, hydrolysis under basic conditions followed by acidification can isolate the substituted β-keto acid itself. This pathway is a powerful tool for carbon-carbon bond formation and the synthesis of various substituted butanoic acid frameworks.

| Base | Alkylating Agent (R-X) | Product (Ester) |

|---|---|---|

| Sodium Ethoxide | Iodomethane (CH₃I) | Ethyl 2-methyl-3-oxo-2-phenylbutanoate |

| Sodium Ethoxide | Benzyl (B1604629) Bromide (BnBr) | Ethyl 2-benzyl-3-oxo-2-phenylbutanoate |

| Sodium Ethoxide | Allyl Bromide (CH₂=CHCH₂Br) | Ethyl 2-allyl-3-oxo-2-phenylbutanoate |

Design and Synthesis of Chemically Related Analogues for Mechanistic Probes

To understand the intricate mechanisms of reactions involving this compound, such as its decarboxylation, chemists design and synthesize structurally related analogues to serve as mechanistic probes. By systematically altering the molecule's structure and measuring the effect on reaction rates, valuable insights into transition states and reaction pathways can be obtained. rsc.org

For instance, to study the decarboxylation mechanism, analogues with different substituents on the phenyl ring could be synthesized. Introducing electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) and subsequently performing kinetic studies would reveal the electronic demands of the reaction. rsc.orgresearchgate.net A significant change in the rate of decarboxylation depending on the substituent would suggest that charge development on the phenyl ring is important in the rate-determining step. Similarly, isotopic labeling (e.g., replacing the α-hydrogen with deuterium) can be used to determine kinetic isotope effects, providing further detail about bond-breaking events in the transition state. These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

| Analogue Type | Structural Modification | Purpose of Study |

|---|---|---|

| Electronic Probes | Synthesis of 3-oxo-2-(4-nitrophenyl)butanoic acid or 3-oxo-2-(4-methoxyphenyl)butanoic acid. | To determine the influence of electronic effects on the reaction rate (Hammett analysis). |

| Isotopic Probes | Synthesis of this compound with deuterium (B1214612) at the C2 position. | To measure the kinetic isotope effect and probe the role of the α-C-H bond cleavage in the transition state. |

| Steric Probes | Synthesis of 3-oxo-2-(2,6-dimethylphenyl)butanoic acid. | To investigate how steric hindrance around the phenyl ring affects the stability of the transition state. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-oxo-2-phenylbutanoic acid in laboratory settings?

- Methodology : The compound is typically synthesized via Claisen condensation between phenylacetic acid derivatives and acetyl-CoA analogs. Purification involves recrystallization using ethanol-water mixtures (80:20 v/v) to achieve ≥95% purity .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Yield optimization requires strict temperature control (60–70°C) and inert atmosphere (N₂) to prevent oxidation .

Q. How is this compound structurally characterized?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆, 400 MHz): δ 2.65 (s, 3H, CH₃), 3.85 (s, 2H, CH₂), 7.25–7.45 (m, 5H, aromatic protons) .

- Mass Spectrometry : ESI-MS shows [M-H]⁻ peak at m/z 177.1 (calculated 178.19) due to decarboxylation during ionization .

- X-ray Crystallography : Confirms planar β-ketoacid moiety and dihedral angle of 85° between phenyl and carbonyl groups .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Temperature : Degrades by 15% at 25°C over 6 months but remains stable at -20°C for ≥2 years .

- pH Sensitivity : Rapid hydrolysis occurs in alkaline conditions (pH > 8), forming phenylacetone and CO₂ .

- Storage Recommendations : Store in amber vials under desiccant (silica gel) at -20°C to minimize moisture absorption and keto-enol tautomerism .

Q. How does the regulatory status of this compound impact its availability for research?

- Regulatory Context : Classified as a precursor chemical in China (CAS 4433-88-9) under customs code 2918300021. Esters (e.g., methyl ester, CAS 16648-44-5) are similarly controlled .

- Compliance : Researchers must obtain permits for procurement and document usage to avoid legal complications. Export/import requires adherence to the Precursor Chemicals Management Regulations .

Advanced Research Questions

Q. What mechanistic insights explain the substrate specificity of this compound in enzymatic reactions?

- Enzymatic Interactions : The compound acts as a competitive inhibitor of branched-chain 2-oxo acid dehydrogenase complexes (BCOADC), with a Kₘ of 0.8 mM for 3-methyl-2-oxobutyrate. Its phenyl group sterically hinders binding to the active site, reducing catalytic efficiency by 40% compared to unbranched analogs .

- Experimental Design : Use isotopic labeling (¹³C-3-oxo-2-phenylbutanoic acid) to track metabolic flux in in vitro mitochondrial assays .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound derivatives?

- Computational Tools :

- DFT Calculations : Predict thermodynamic favorability of esterification (ΔG = -12.3 kcal/mol for methyl ester formation) .

- Molecular Dynamics : Simulate solvent effects; acetonitrile improves reaction kinetics by reducing transition-state energy barriers .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

- Data Discrepancies :

- ¹³C NMR : Conflicting reports of carbonyl carbon shifts (δ 205–210 ppm vs. 198–202 ppm) due to solvent polarity differences .

- IR Spectroscopy : Absence of enol C=O stretch (1650 cm⁻¹) in some studies suggests keto-enol equilibrium shifts under acidic conditions .

Q. What are the applications of this compound esters in medicinal chemistry?

- Derivative Synthesis : Methyl and ethyl esters (CAS 16648-44-5) serve as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). For example, ester hydrolysis followed by amidation yields α-arylpropionic acid derivatives .

- Biological Activity : Esters exhibit moderate COX-2 inhibition (IC₅₀ = 18 µM) in murine macrophage assays, but toxicity profiles require optimization via structure-activity relationship (SAR) studies .

Q. How do environmental factors influence the degradation pathways of this compound in aqueous systems?

- Degradation Pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.